

Application Notes and Protocols for Aminopotentidine in Cell Culture Experiments

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Compound of Interest

Compound Name: *Aminopotentidine*

Cat. No.: *B124730*

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Introduction

Aminopotentidine is a potent and selective antagonist of the histamine H2 receptor.[1][2] It is a valuable research tool for investigating the physiological and pathological roles of the H2 receptor in various cellular processes. These application notes provide detailed protocols for utilizing **Aminopotentidine** in cell culture experiments to characterize its antagonist activity and assess its impact on cell viability.

Mechanism of Action

Aminopotentidine functions as a competitive antagonist at the histamine H2 receptor. The H2 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, activates the Gs alpha subunit (G α s).[3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling pathways.[1] By binding to the H2 receptor, **Aminopotentidine** blocks the binding of histamine and other agonists, thereby inhibiting the downstream signaling cascade.

Data Presentation

The following tables summarize the key quantitative data for **Aminopotentidine**.

Table 1: Binding Affinity of **Aminopotentidine**

Parameter	Receptor	Species	Value (nM)
KB	Histamine H2	Human	220
KB	Histamine H2	Guinea Pig	280

Table 2: Functional Antagonism of **Aminopotentidine** (Template)

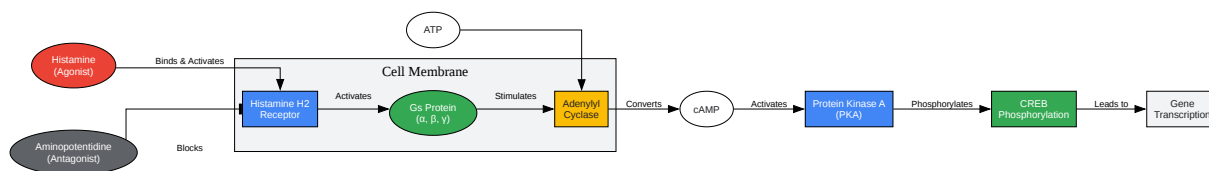
Assay Type	Cell Line	Agonist Used	IC50 (nM)
cAMP Inhibition	e.g., CHO-K1 expressing human H2R	e.g., Histamine, Amthamine	To be determined experimentally
Competitive Binding (Cell-based)	e.g., HEK293 expressing human H2R	e.g., [3H]-Tiotidine	To be determined experimentally (Ki)

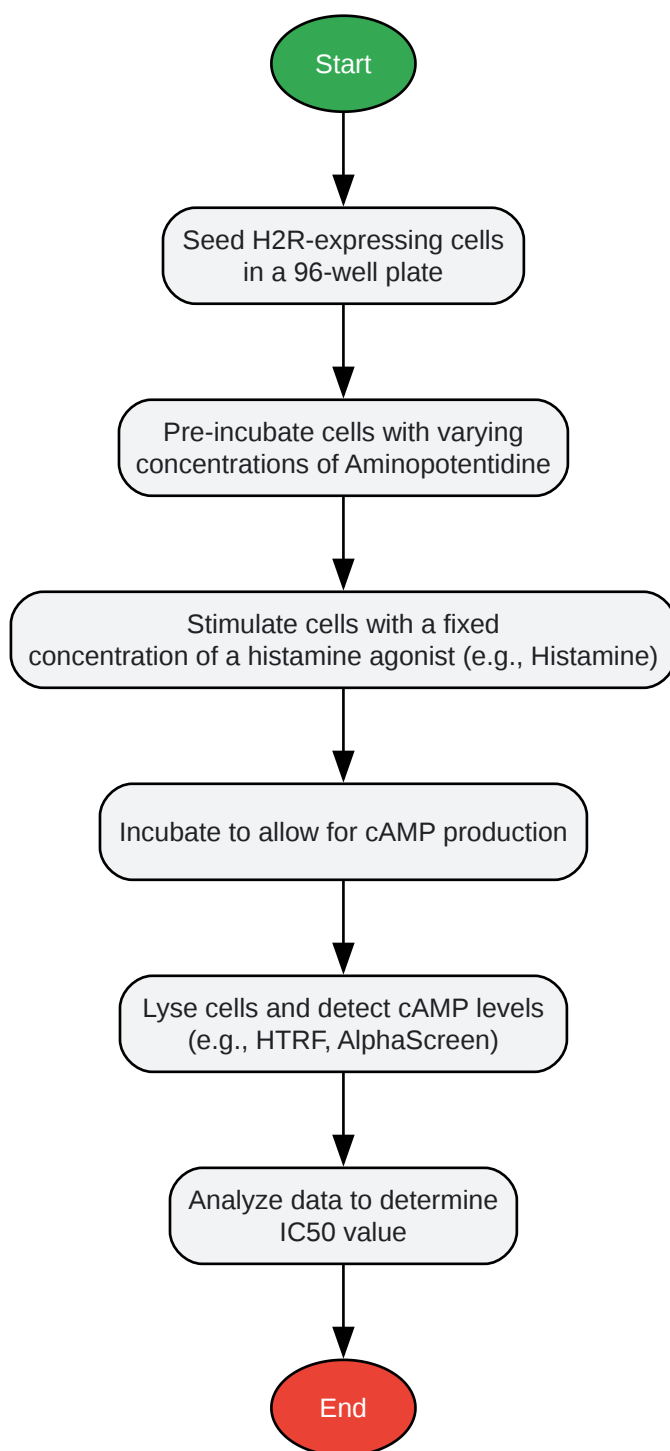
Table 3: Cytotoxicity of **Aminopotentidine** (Template)

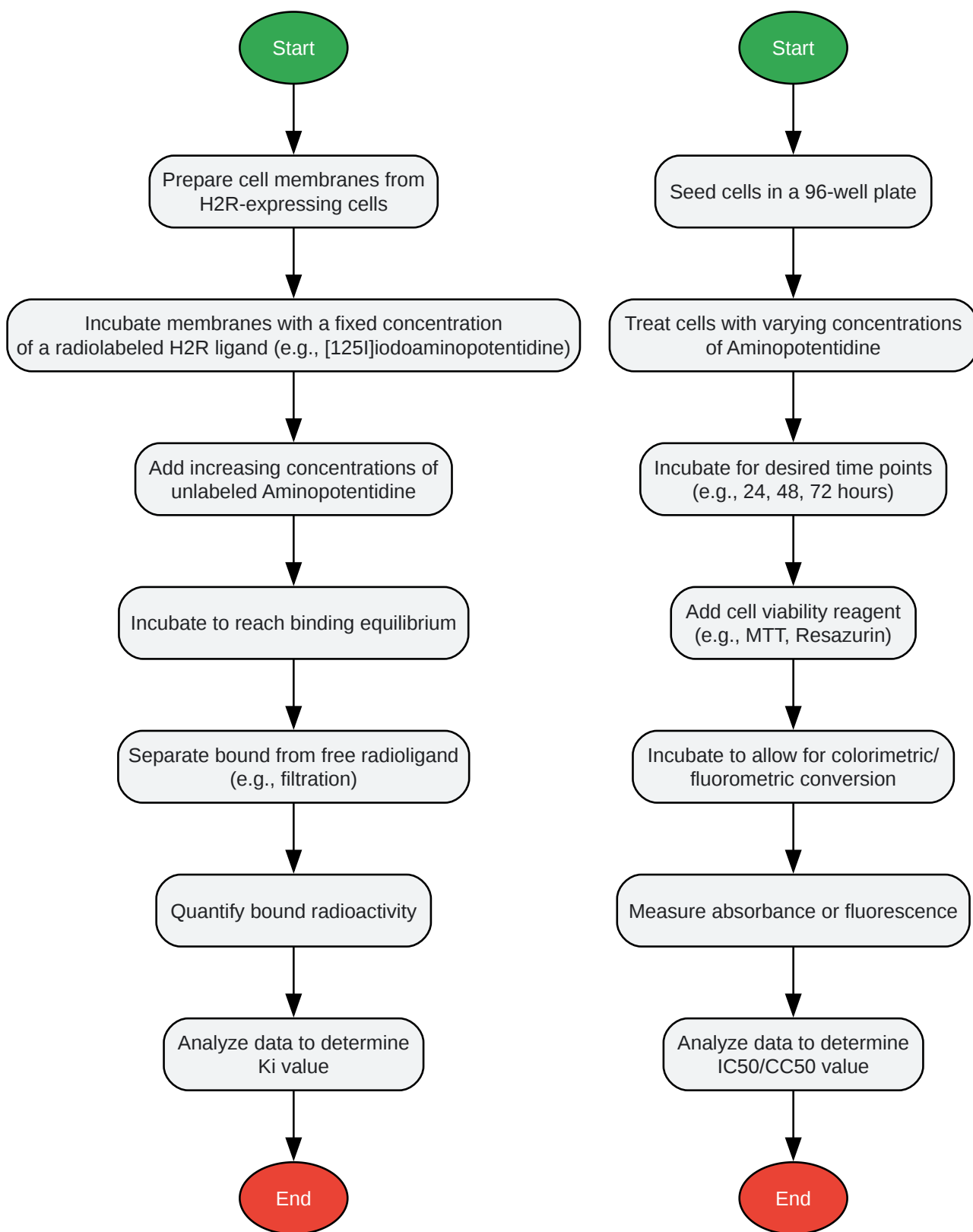
Assay Type	Cell Line	Exposure Time (hr)	IC50 / CC50 (µM)
Cell Viability (e.g., MTT, Resazurin)	e.g., HEK293, CHO- K1	24	To be determined experimentally
Cell Viability (e.g., MTT, Resazurin)	e.g., HEK293, CHO- K1	48	To be determined experimentally
Cell Viability (e.g., MTT, Resazurin)	e.g., HEK293, CHO- K1	72	To be determined experimentally

Mandatory Visualizations

Signaling Pathway







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References

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